3-(2-carboxyethyl)-1H-indole-2-carboxylic acid

Beschreibung

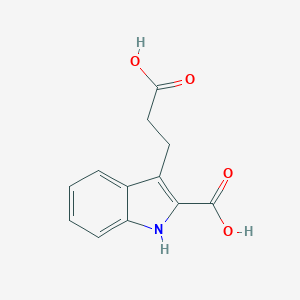

3-(2-Carboxyethyl)-1H-indole-2-carboxylic acid is a bifunctional indole derivative featuring a carboxylic acid group at position 2 and a 2-carboxyethyl substituent at position 3 of the indole core (Figure 1). This compound has garnered attention for its role in medicinal chemistry, particularly as a scaffold for enzyme inhibitors. Notably, it was identified as a precursor for novel inhibitors of human kynurenine aminotransferase-I (KAT-I), though its derivative 5-(2-(4-chlorophenyl)-hydrazono)-6-ethoxy-6-oxohexanoic acid (CHEH) exhibited moderate activity (IC₅₀ = 19.8 μM), suggesting limitations for direct clinical use . Additionally, chlorinated derivatives, such as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, demonstrate potent allosteric inhibition of fructose-1,6-bisphosphatase (FBPase) at the AMP site, highlighting its versatility in targeting metabolic enzymes .

Eigenschaften

IUPAC Name |

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-10(15)6-5-8-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-4,13H,5-6H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJQAPYDPPKJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185425 | |

| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31529-28-9 | |

| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Steps:

-

Substrate Preparation :

-

Functional Group Interconversion :

Example Protocol (adapted from):

-

Starting Materials : 3-Nitrophenylhydrazine, ethyl 4-oxopentanoate.

-

Conditions : Reflux in ethanol with concentrated HCl for 12 hours.

-

Yield : ~40–60% (estimated from analogous reactions).

Challenges :

-

Regioselectivity in indole formation must be controlled to ensure substitution at the 3-position.

-

Nitro groups may require subsequent reduction, complicating the synthesis.

Japp-Klingemann Condensation Followed by Cyclization

This two-step method is effective for indoles with electron-withdrawing groups. The Japp-Klingemann reaction forms a hydrazone intermediate, which undergoes Fischer cyclization.

Key Steps:

-

Hydrazone Formation :

-

Cyclization :

-

Functionalization :

Example Protocol (adapted from):

-

Starting Material : 3,5-Dichloroaniline.

-

Formylation : POCl₃/DMF at 0°C.

-

Michael Addition : Acrylic acid, triethylamine, 60°C.

-

Yield : ~30–45% (estimated).

Hydrolysis of Ester Precursors

A common strategy involves synthesizing ester-protected intermediates followed by hydrolysis. This method is widely used due to the stability of esters under diverse reaction conditions.

Key Steps:

-

Ester Synthesis :

-

Selective Hydrolysis :

-

Starting Material : Ethyl 3-(2-ethoxycarbonylethyl)-1H-indole-2-carboxylate.

-

Conditions : 30% NaOH (2-position), then 25% HCl (3-position).

-

Yield : 28–35% (reported for analogous indole-2-carboxylic acid syntheses).

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable precise functionalization of pre-formed indoles. Suzuki-Miyaura and Heck couplings are particularly useful for introducing aryl or alkenyl groups.

Key Steps:

-

Halogenation :

-

Coupling Reaction :

-

Hydrolysis :

-

Starting Material : 3-Bromo-1H-indole-2-carboxylate.

-

Catalyst : Pd(OAc)₂, PPh₃.

-

Conditions : DMF, 100°C, 24 hours.

-

Yield : ~50–65%.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Fischer Indole | High regioselectivity | Requires harsh acids | 40–60% |

| Hemetsberger-Knittel | Direct bromine introduction | Multi-step functionalization needed | 50–70% |

| Japp-Klingemann | Compatible with electron-deficient anilines | Low overall yield | 30–45% |

| Ester Hydrolysis | Simple, scalable | Limited to ester precursors | 28–35% |

| Cross-Coupling | Modular substituent introduction | Expensive catalysts | 50–65% |

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, resulting in a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(2-Carboxyethyl)-1H-indole-2-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, including:

- Oxidation : Can yield oxo derivatives.

- Reduction : Carboxylic acid groups can be converted to alcohols.

- Substitution : The indole ring can undergo electrophilic substitution reactions.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies suggest that derivatives of this compound may exhibit antimicrobial effects.

- Anticancer Activity : Research indicates potential anticancer properties, prompting investigations into its mechanism of action against cancer cells .

Pharmaceutical Development

This compound derivatives have shown promise as drug candidates:

- GPR17 Agonists : Certain derivatives have been identified as moderately potent GPR17 agonists, which may serve as novel therapeutic targets for inflammatory diseases. Structure-activity relationship (SAR) studies highlight the importance of specific substituents in enhancing biological activity .

| Compound | EC50 (nM) | Biological Activity |

|---|---|---|

| PSB-1737 | 270 | GPR17 Agonist |

| PSB-18422 | 27.9 | GPR17 Agonist |

| PSB-18484 | 32.1 | GPR17 Agonist |

| PSB-17183 | 115 | Partial Agonist |

Industrial Applications

In addition to its research applications, this compound finds uses in various industrial sectors:

- Dyes and Pigments : The compound can be utilized in the production of dyes and pigments due to its stable chemical structure.

- Chemical Manufacturing : Its versatility allows it to be used in the synthesis of other industrial chemicals .

Case Studies

Several studies have explored the applications and effects of derivatives of this compound:

- GPR17 Receptor Studies : A study demonstrated that specific derivatives exhibited high selectivity for the GPR17 receptor, indicating their potential utility in treating inflammatory conditions .

- Calcium Mobilization Assays : Research involving calcium mobilization assays showed that certain derivatives could effectively induce calcium release in astrocytoma cells transfected with human GPR17, further confirming their biological relevance .

Wirkmechanismus

The mechanism of action of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of carboxyethyl and carboxylic acid groups may influence its binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Indole-2-Carboxylic Acid Derivatives

Chlorinated Derivatives

- 3-(2-Carboxyethyl)-4,6-Dichloro-1H-Indole-2-Carboxylic Acid: The dichloro substitution at positions 4 and 6 enhances binding to FBPase, likely due to increased electron-withdrawing effects and steric interactions.

- 3-Ethyl-6-Chloro-1H-Indole-2-Carboxylic Acid (20a): A chloro substituent at position 6 and ethyl at position 3 resulted in a melting point of 193–195°C and distinct NMR signals (δ 13.03 ppm for COOH).

Fluorinated and Iodinated Derivatives

- PSB-16282 (3-(2-Carboxyethyl)-4-Fluoro-6-(5-Methyl-Hexyloxy)-1H-Indole-2-Carboxylic Acid): Fluorine and alkoxy substituents at positions 4 and 6 conferred nanomolar potency (EC₅₀ < 12 nM) as a selective GPR17 agonist, highlighting the role of electronegative groups in receptor activation .

- PSB-16484 (3-(2-Carboxyethyl)-4-Fluoro-6-Iodo-1H-Indole-2-Carboxylic Acid) :

Alkyl and Aryl Substituents

- 3-Ethyl-1H-Indole-2-Carboxylic Acid :

- 3-((E)-3-((3-((E)-2-(7-Chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-Methoxy-1H-Indole-2-Carboxylic Acid (17k): Aryl extensions at position 3 yielded a CysLT1 antagonist with exceptional selectivity (IC₅₀ = 0.0059 μM for CysLT1 vs. 15 μM for CysLT2), emphasizing the importance of extended π-systems in receptor subtype discrimination .

Melting Points and Solubility

- 3-(2-Carboxyethyl)-1H-Indole-2-Carboxylic Acid : Higher polarity due to dual carboxylic acid groups likely reduces lipophilicity, though specific data are lacking.

- 5,6-Dimethoxy-1-Methyl-1H-Indole-2-Carboxylic Acid (3c): Methoxy groups increase solubility in organic solvents (e.g., THF, methanol), with a melting point of 210°C .

- 3-Ethyl-6-Chloro-1H-Indole-2-Carboxylic Acid (20a) : Melting point of 193–195°C, comparable to other chloro-substituted indoles .

Key Data Table

Biologische Aktivität

3-(2-Carboxyethyl)-1H-indole-2-carboxylic acid (commonly referred to as 3-(2-CEIC)) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SARs), and potential therapeutic applications, particularly in cancer and viral infections.

Overview of Biological Activities

Research indicates that 3-(2-CEIC) exhibits several significant biological activities:

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which may help in mitigating oxidative stress in cells.

- Inhibition of DNA Polymerases : 3-(2-CEIC) acts as a potent inhibitor of DNA polymerases, crucial enzymes involved in DNA replication. This inhibition can effectively halt the polymerization process, making it a valuable tool in molecular biology applications such as PCR.

- Potential Anti-Cancer Activity : By inhibiting DNA polymerases, 3-(2-CEIC) may slow down the proliferation of cancer cells, which often rely on rapid DNA replication.

- GPR17 Agonism : Certain derivatives of 3-(2-CEIC) have been identified as agonists for GPR17, a receptor implicated in inflammatory diseases. This suggests potential therapeutic avenues for treating such conditions .

Inhibition of DNA Polymerases

The primary mechanism by which 3-(2-CEIC) exerts its biological effects is through the inhibition of DNA polymerases. Binding studies reveal that 3-(2-CEIC) interacts with the active site of these enzymes, preventing the incorporation of nucleotides into the growing DNA strand. This property is particularly relevant in cancer research, where controlling cell division is critical.

Interaction with HIV-1 Integrase

Recent studies have highlighted the potential of 3-(2-CEIC) derivatives as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The indole core and carboxyl groups in these compounds are believed to chelate magnesium ions within the active site of integrase, disrupting its function. For instance, structural optimizations have led to derivatives with improved inhibitory activity against integrase, showing IC50 values as low as 0.13 μM .

Structure-Activity Relationships (SAR)

The biological activity of 3-(2-CEIC) can be significantly influenced by structural modifications. Key findings include:

- Positioning of Substituents : Modifications at the C6 position with halogenated groups have been shown to enhance integrase inhibition. For example, compounds with halogenated phenyl groups at this position exhibited IC50 values ranging from 1.05 to 6.85 μM .

- Indole Core Modifications : Introducing long branches at the C3 position improves interactions within the hydrophobic cavity near the active site of integrase, further enhancing inhibitory effects .

Antiviral Activity

A study focused on optimizing indole-2-carboxylic acid derivatives demonstrated that specific modifications could lead to significant improvements in antiviral activity against HIV-1 integrase. The optimized compound showed an IC50 value of 0.13 μM, indicating high potency as a potential antiviral agent .

Cancer Research

In cancer models, compounds derived from 3-(2-CEIC) were tested for their ability to inhibit cell proliferation. The results indicated that these compounds could effectively slow down the growth of various cancer cell lines by interfering with their DNA replication processes.

Data Table: Summary of Biological Activities and IC50 Values

Q & A

Q. What are the key synthetic routes for 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid?

The compound is synthesized via multi-step methodologies:

- Fischer Indole Synthesis : Starting from substituted anilines, cyclization under acidic conditions forms the indole core. For example, 3,5-dichloroaniline undergoes Japp–Klingemann condensation followed by Fischer indole ring closure .

- Functionalization Steps : Vilsmeier–Haack formylation introduces aldehyde groups, followed by ester hydrolysis to yield carboxylic acid derivatives. Subsequent esterification or alkylation adds carboxyethyl substituents .

- Knoevenagel Condensation : Used to attach thiazolidinone or rhodanine moieties for hybrid molecule design, enhancing biological activity .

Q. How is the purity and stability of this compound assessed in experimental settings?

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is verified using reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) at 254 nm .

- Recrystallization : Purification via DMF/acetic acid mixtures ensures crystalline stability .

- Storage : Stored at +4°C under inert gas to prevent decarboxylation or moisture absorption .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., carboxyethyl at C3, indole ring protons).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ~237.044 Da for derivatives) .

- FT-IR : Identifies carboxyl (C=O, ~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting reaction yields in synthetic protocols be resolved?

Discrepancies arise from varying reaction conditions:

- Catalyst Optimization : Substituting EDCI/DMAP with TBAF in esterification improves yields from 70% to >85% .

- Solvent Effects : Refluxing in acetic acid vs. DCE impacts cyclocondensation efficiency. Comparative kinetic studies are recommended .

- Temperature Control : Lowering Fischer indole reaction temperatures (80°C → 60°C) reduces side-product formation .

Q. What strategies enhance the compound's bioavailability for pharmacological studies?

- Prodrug Design : Esterification of carboxyl groups (e.g., ethyl esters) increases membrane permeability, with in situ hydrolysis restoring activity .

- Salt Formation : Sodium or lithium salts improve aqueous solubility (PSA ~90.39 Ų) .

- Hybrid Molecules : Conjugation with rhodanine-3-carboxylic acid fragments enhances antiproliferative activity (IC50 <10 µM in cancer cell lines) .

Q. How are computational methods used to predict binding interactions with biological targets?

- Pharmacophore Modeling : Aligns the compound’s carboxyl and indole motifs with anti-apoptotic protein Mcl-1’s hydrophobic pockets (Fit Score >4.5 in PDB:4hw2) .

- Molecular Dynamics (MD) : Simulates stability in binding pockets (e.g., 100 ns simulations validate hydrogen bonding with Arg263 and Tyr199) .

- QSAR Studies : Correlates substituent electronegativity (e.g., chloro at C4/C6) with improved IC50 values in kinase assays .

Methodological Challenges and Data Contradictions

Q. Why do different studies report variable biological activities for similar derivatives?

- Substituent Positioning : Chloro groups at C4/C6 (vs. C5) increase steric hindrance, reducing binding to CYP450 enzymes .

- Assay Variability : Antibacterial activity (MIC) varies with bacterial strain (e.g., Gram-negative vs. Gram-positive) due to efflux pump interactions .

- Metabolic Stability : Hepatic microsome assays show faster clearance for methyl esters vs. free acids, impacting in vivo efficacy .

Q. How can synthetic byproducts be minimized during Knoevenagel condensations?

- Stoichiometric Adjustments : Using 1.1 equiv of 3-formylindole derivatives reduces unreacted thiazolidinone precursors .

- Additive Screening : Sodium acetate (2.0 equiv) in acetic acid suppresses enolization side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time from 5 h to 30 min, improving yield by 15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.